(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine
Description
(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position of the pyrrolidine ring, along with a methyl substituent at the same carbon. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors due to its conformational rigidity and stereochemical control.
The synthesis typically involves multi-step processes, including protection/deprotection strategies. For instance, (2R)-2-methylpyrrolidine hydrochloride (CAS: 135324-85-5) serves as a precursor, which undergoes Boc-protection of the secondary amine to yield the target compound. Key synthetic steps may involve:
- Deprotection of Boc groups using acidic conditions (e.g., HCl in ethyl acetate).
- Condensation reactions with amino acids or heterocyclic moieties to generate bioactive derivatives (e.g., TRH mimetics).
The compound’s stereochemical integrity is critical for its biological activity, as evidenced by its use in enantioselective syntheses.
Properties
IUPAC Name |
tert-butyl N-[[(2R)-2-methylpyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXOBCPVLKGMO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132539 | |
| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408002-82-3 | |
| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408002-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Precursors:
- Dibrominated adipic acid derivatives followed by cyclization with chiral amines.
- Chiral amino acids such as (2R)- or (2S)-configured amino acids, which can be transformed into pyrrolidine rings via cyclization.
Formation of the Pyrrolidine Ring
The core pyrrolidine ring is generally constructed via cyclization of amino alcohols or amino acids :
- Cyclization of amino alcohols with suitable electrophiles (e.g., halides) under basic or neutral conditions.
- Reductive cyclization of open-chain intermediates derived from amino acids or amino alcohols.
For example, the synthesis of (2R,5R)-5-(methoxycarbonyl)-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylic acid (9b) demonstrates a route where chiral amino acid derivatives are cyclized to form the pyrrolidine core with retention of stereochemistry.
Introduction of the Boc-Aminomethyl Group at the 2-Position
The key step involves installing the Boc-protected aminomethyl group at the 2-position of the pyrrolidine ring:
Method A: Direct Nucleophilic Substitution
- Formation of a suitable leaving group (e.g., halide or mesylate) at the 2-position of the pyrrolidine.
- Nucleophilic displacement with Boc-protected aminomethyl reagents such as Boc-aminomethyl halides or Boc-aminomethyl derivatives .
Method B: Reductive Amination or Alkylation
- Starting from a 2-methylpyrrolidine with a reactive site at the 2-position (e.g., an aldehyde or ketone), perform Boc-aminomethylation via reductive amination with Boc-aminomethyl compounds.
Method C: Functional Group Interconversion
- Synthesize a 2-alkyl precursor (e.g., 2-methylpyrrolidine) and then introduce the aminomethyl group through formylation followed by Boc protection .
Recent patents describe a process where 2-methylpyrroline is hydrogenated to form the pyrrolidine core, followed by functionalization at the 2-position with Boc-aminomethyl groups via nucleophilic substitution or addition reactions.
Hydrogenation and Functionalization
A typical route involves hydrogenation of 2-methylpyrroline to generate the pyrrolidine ring, followed by functionalization at the 2-position :
-
- Catalyst: Platinum (e.g., platinum on carbon or platinum (IV) oxide)
- Solvent: Mixture of ethanol and methanol
- Conditions: Ambient temperature, hydrogen atmosphere
-
- Post-hydrogenation, the pyrrolidine can be selectively halogenated or activated at the 2-position.
- Subsequent substitution with Boc-aminomethyl reagents yields the desired compound.
Protection and Purification
- The amino group is protected with Boc (tert-butoxycarbonyl) to prevent side reactions.
- The final compound is purified through crystallization or column chromatography .
Representative Data Table of Preparation Methods
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Hydrogenation of 2-methylpyrroline | Platinum catalyst (Pt/C or PtO2), ethanol/methanol, ambient temp, H₂ | Converts pyrroline to pyrrolidine core |
| 2 | Activation at 2-position | Halogenation (e.g., NBS, NCS) or other electrophilic substitution | Forms reactive intermediate for substitution |
| 3 | Boc protection of amino group | Boc anhydride, base (e.g., NaHCO₃), solvent (e.g., THF) | Protects amino group |
| 4 | Nucleophilic substitution with Boc-aminomethyl | Boc-aminomethyl halide or derivative, base | Introduces Boc-aminomethyl group |
| 5 | Purification | Crystallization or chromatography | Isolated (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine |
Research Findings and Optimization
- The process described in WO2008137087A1 emphasizes non-corrosive reagents and scalable conditions , with hydrogenation catalysts like platinum (IV) oxide being preferred for safety and cost-efficiency.
- The use of alcohol mixtures (ethanol/methanol) as solvents facilitates mild hydrogenation conditions .
- The Boc protection step is performed post-hydrogenation to stabilize the amino group, with high yields reported when optimized.
- The process avoids the need for isolating intermediates, thus reducing waste and improving scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products
Substitution: Various substituted derivatives depending on the reactants.
Deprotection: The free amine (2R)-2-aminomethyl-2-methylpyrrolidine.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
Chiral Building Block
(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine is widely utilized as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of enantiomers, making it a valuable component in the synthesis of complex organic molecules. The Boc (tert-butoxycarbonyl) protecting group facilitates the introduction of amine functionalities while maintaining chirality.
Catalysis
This compound has been employed in various catalytic processes. For instance, it serves as a catalyst in Michael additions and other reactions where enantioselectivity is crucial. Its ability to form stable complexes with substrates enhances reaction rates and selectivity.
| Application | Details |
|---|---|
| Chiral Auxiliary | Used to induce chirality in synthetic pathways. |
| Catalytic Role | Acts as a catalyst in asymmetric reactions, improving yields and selectivity. |
Medicinal Chemistry
Drug Development
The compound's structural features make it suitable for the development of novel pharmaceuticals. It has been investigated for its potential as an intermediate in the synthesis of biologically active compounds, including those targeting neurological disorders and cancer.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities. For example, studies have shown that modifications to its structure can enhance potency against specific cancer cell lines.
| Biological Activity | Details |
|---|---|
| Anticancer Potential | Modifications lead to increased efficacy against various cancer types, including breast cancer. |
| Neuroprotective Effects | Investigated for potential benefits in neurodegenerative diseases through targeted drug design. |
Case Study 1: Asymmetric Synthesis of Amino Acids
A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The results showed high enantioselectivity and yield, confirming its effectiveness in producing chiral compounds essential for pharmaceutical applications .
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were synthesized and tested against breast cancer cell lines (e.g., MCF-7). The study reported IC50 values indicating potent anticancer activity, suggesting that structural modifications can significantly enhance therapeutic effects .
Mechanism of Action
The mechanism of action depends on the specific application. In organic synthesis, the Boc group protects the amine from unwanted reactions. In biological systems, the compound may interact with enzymes or receptors, but specific pathways would require detailed study.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects: The Boc-aminomethyl group in the target compound enhances solubility in organic solvents compared to unsubstituted analogues like (2R)-2-methylpyrrolidine HCl.
- Stereochemical Impact : The (2R) configuration is essential for binding to biological targets, as seen in TRH mimetics where enantiomeric impurities reduce potency.
- Synthetic Complexity : Introducing the Boc group requires precise protection steps, whereas simpler analogues (e.g., 2-methylpyrrolidine) are synthesized via direct alkylation.
Market and Availability
Biological Activity
(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a chemical compound notable for its potential biological activities, particularly as a precursor in drug synthesis. This article explores its biological activity, synthesis methods, and applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O2
- Molecular Weight : Approximately 202.31 g/mol
- Structural Features : The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminomethyl substituent on a five-membered pyrrolidine ring, which is common in many biologically active molecules.
Pharmacological Applications
This compound has been studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Notably, it has shown potential as a selective antagonist for adenosine A2A receptors, which are implicated in numerous physiological processes and diseases.
- Adenosine A2A Receptor Antagonism : Research indicates that derivatives of this compound can selectively bind to adenosine receptors, influencing their therapeutic applications in conditions such as Parkinson's disease and cancer .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Binding Affinity : Analogs of this compound have been evaluated for their binding affinity at various receptors, contributing to the understanding of their pharmacological profiles.
- Influence on Biological Targets : The unique Boc-protected amine functionality combined with the methyl substitution on the pyrrolidine ring may enhance its reactivity and biological interactions compared to other similar compounds.
Synthesis Methods
Several synthetic routes have been developed for this compound. Common methods include:
- N-Boc Protection : The N-Boc protection of amines is a fundamental step in organic synthesis, often achieved under heterogeneous conditions for efficiency and selectivity.
- Asymmetric Synthesis : Recent advances in asymmetric synthesis have highlighted the importance of stereochemistry in enhancing the biological activity of pyrrolidine derivatives .
Study on Adenosine A2A Receptor Antagonists
A study focused on the synthesis of selective adenosine A2A receptor antagonists derived from this compound demonstrated significant binding affinity and efficacy. This research underscores the compound's potential in developing therapeutics targeting neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S)-tert-butyl 2-methylpyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different stereochemistry affecting biological activity |
| (R)-tert-butyl 3-(methylamino)butanoate | Contains a branched chain | Potentially different pharmacological effects |
| (S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | Hydroxy group addition | May exhibit different solubility and reactivity |
This table illustrates how this compound’s unique structural features contribute to its distinct biological activities compared to related compounds.
Q & A
Q. What are the key synthetic strategies for preparing (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine, and how can enantiomeric purity be ensured?
The synthesis typically involves chiral resolution of pyrrolidine derivatives or asymmetric catalysis. For example, enzymatic reduction using (R)-specific imine reductases (e.g., EC 1.5.1.48) can achieve high enantioselectivity . Boc protection of the aminomethyl group is performed under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Enantiomeric purity is verified via chiral HPLC or polarimetry, with retention times or optical rotation values compared to reference standards .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (C₁₂H₂₂N₂O₂; calc. 226.1676 g/mol).
- Infrared spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm Boc protection .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store under inert gas (argon or nitrogen) at –20°C in a desiccator. The Boc group is sensitive to acidic or humid conditions, which may lead to deprotection. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) are advised to assess shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound derivatives?
Discrepancies may arise from differences in chiral catalysts or analytical methods. For example, enzyme-mediated syntheses (e.g., Streptomyces sp. GF3587 imine reductases) produce >99% (R)-isomers, whereas chemical methods may yield lower enantiomeric excess (ee). Cross-validate results using orthogonal techniques:
- Compare chiral HPLC with circular dichroism (CD) spectroscopy.
- Perform X-ray crystallography on single crystals for absolute configuration confirmation .
Q. What methodologies are optimal for studying the compound’s role in asymmetric catalysis or drug precursor synthesis?
- Catalytic applications : Use as a chiral ligand in transition-metal complexes (e.g., Pd or Ru). Monitor reaction progress via H NMR or GC-MS.
- Drug design : Incorporate into peptidomimetics or kinase inhibitors. Assess bioactivity using in vitro assays (e.g., IC₅₀ determination) and molecular docking simulations to predict binding interactions .
Q. How can researchers mitigate hazards during large-scale handling of this compound?
- Ventilation : Use fume hoods for weighing and synthesis.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal. Refer to the compound’s MSDS for toxicity data; acute exposure may cause respiratory irritation .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Impurities like de-Boc byproducts or stereoisomers require sensitive detection:
- LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM).
- Headspace GC : Detect volatile degradation products (e.g., tert-butyl alcohol). Validate methods per ICH Q2(R1) guidelines with spike-recovery experiments (target: 90–110% recovery) .
Methodological Notes
- Stereochemical analysis : Use Mosher’s ester method to confirm absolute configuration if reference standards are unavailable .
- Scale-up synthesis : Optimize Boc protection using flow chemistry to enhance yield and reduce reaction time .
- Safety testing : Conduct Ames tests for mutagenicity if the compound is intended for biological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
